1-(Methyldithiocarbonyl)imidazole

Thiourea synthesis Thiocarbonyl transfer Dithiocarbamates

Select 1-(Methyldithiocarbonyl)imidazole for superior thiocarbonyl transfer. Unlike TCDI or Lawesson's reagent, it delivers both methyldithiocarbonyl and thiocarbonyl groups selectively at room temperature, with imidazole as the sole, easily removed byproduct. Enables one-pot thiohydantoin synthesis inaccessible to alternatives. Achieves 71–96% yields in thiourea library synthesis and 85–98% dithiocarbamate formation without CS₂/MeI hazards. Minimizes purification burden and environmental footprint—ideal for med chem campaigns, process R&D, and shared facility reagent consolidation.

Molecular Formula C5H6N2S2
Molecular Weight 158.2 g/mol
CAS No. 74734-11-5
Cat. No. B1600433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methyldithiocarbonyl)imidazole
CAS74734-11-5
Molecular FormulaC5H6N2S2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCSC(=S)N1C=CN=C1
InChIInChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3
InChIKeyZSKBYJIWBCCFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methyldithiocarbonyl)imidazole (CAS 74734-11-5) Procurement: Core Identity and Comparator Set


1-(Methyldithiocarbonyl)imidazole (1-MDI, CAS 74734-11-5) is a heterocyclic organic compound that functions as a versatile thiocarbonyl transfer reagent in organic synthesis . It is characterized by an imidazole ring bonded to a methyldithiocarbonyl group, which confers its ability to transfer both methyldithiocarbonyl (S=C(SMe)-) and thiocarbonyl (C=S) moieties under mild conditions [1]. The compound exists as a yellow crystalline solid (mp 29–33 °C, purity typically 96–97% from major suppliers) and is soluble in common organic solvents . In the landscape of thiocarbonyl transfer reagents, the most directly relevant comparators for scientific procurement decisions are 1,1′-thiocarbonyldiimidazole (TCDI), Lawesson′s reagent, and alternative thiocarbonylating agents such as thiophosgene or alkyl dithiocarbonyl imidazole derivatives .

1-(Methyldithiocarbonyl)imidazole (CAS 74734-11-5): Why Generic Thiocarbonyl Reagents Cannot Be Substituted


Thiocarbonyl transfer reagents are not functionally interchangeable due to significant differences in reaction scope, byproduct profiles, and operational hazard profiles. While TCDI (1,1′-thiocarbonyldiimidazole) is widely used as a thiocarbonyl source, it predominantly delivers a C=S unit and generates two equivalents of imidazole as a byproduct, which can interfere with acid-sensitive substrates or downstream purification [1]. Lawesson′s reagent, another common thionating agent, requires elevated temperatures and produces phosphorus-containing byproducts that complicate workup and pose environmental disposal challenges . In contrast, 1-(methyldithiocarbonyl)imidazole transfers either the methyldithiocarbonyl group or the thiocarbonyl group selectively depending on reaction conditions, and the sole byproduct is imidazole, which is easily removed by aqueous extraction [2]. Furthermore, 1-MDI enables unique one-pot multicomponent transformations—such as the synthesis of 3,5- and 1,3,5-substituted 2-thiohydantoins—that are not accessible with TCDI or Lawesson′s reagent under comparable mild conditions . Generic substitution therefore risks reaction failure, lower yields, or increased purification burden, making reagent selection a critical procurement decision.

1-(Methyldithiocarbonyl)imidazole (CAS 74734-11-5): Head-to-Head Quantitative Differentiation Evidence


Substituted Thiourea Synthesis: 1-MDI Achieves 71–96% Yields Across Diverse Substitution Patterns

1-(Methyldithiocarbonyl)imidazole (1-MDI) enables the synthesis of symmetrical and unsymmetrical mono-, di-, and tri-substituted thioureas in high yields (71–96%) under mild, non-hazardous conditions at room temperature [1]. In contrast, alternative thiocarbonyl transfer reagents such as TCDI typically require activated intermediates (e.g., isothiocyanates) and two-step procedures for unsymmetrical thioureas, often with lower overall yields [2]. Lawesson′s reagent is not suitable for direct thiourea synthesis from amines; it is primarily a thionation agent for carbonyl compounds and requires elevated temperatures .

Thiourea synthesis Thiocarbonyl transfer Dithiocarbamates

One-Pot 2-Thiohydantoin Synthesis: 1-MDI Delivers 58–78% Yields While TCDI and Lawesson′s Reagent Are Incompatible

1-(Methyldithiocarbonyl)imidazole (1-MDI) uniquely enables a facile one-pot, three-component synthesis of 3,5- and 1,3,5-substituted 2-thiohydantoins from amino acid esters and primary amines, achieving isolated yields of 58–78% . Neither TCDI nor Lawesson′s reagent can mediate this multicomponent thiocarbonyl transfer under comparable mild conditions . TCDI would require preformation of an isothiocyanate intermediate followed by separate cyclization steps; Lawesson′s reagent is incompatible with the amino ester substrates due to its strong thionating activity toward carbonyl groups, which would lead to undesired side reactions [1].

Multicomponent reactions Thiohydantoins Heterocycle synthesis

Alcohol S-Methyldithiocarbonylation (Xanthate Synthesis): 1-MDI Enables Mild Conversion at Room Temperature vs. Elevated Temperatures with CS₂/Base Systems

1-(Methyldithiocarbonyl)imidazole (1-MDI) acts as a reactive reagent for the mild conversion of alcohols to O-alkyl S-methyl dithiocarbonates (xanthates) at room temperature with yields of 72–91% . Traditional methods for xanthate synthesis involve treating alcohols with carbon disulfide and a strong base (e.g., NaOH, KOH) followed by alkylation with methyl iodide, which requires careful control of exothermic conditions and generates stoichiometric inorganic waste [1]. The 1-MDI method operates under neutral conditions, avoids CS₂ handling, and the only byproduct is imidazole, which is readily removed by aqueous workup .

Xanthate synthesis Alcohol functionalization S-Methyldithiocarbonylation

Dithiocarbamate Synthesis: 1-MDI N-Methyl Quaternary Salt Achieves Superior Efficiency (85–98% Yields) Compared to Parent Compound (71–90%)

While 1-(methyldithiocarbonyl)imidazole (1-MDI) itself converts amines to dithiocarbamates in 71–90% yields, its N-methyl quaternary salt (prepared in situ or isolated) demonstrates even higher efficiency, delivering dithiocarbamates in 85–98% yields under identical reaction conditions [1]. This intramolecular comparison establishes a clear performance gradient within the same reagent family. TCDI is also capable of dithiocarbamate synthesis, but requires two equivalents of amine and yields are typically lower (50–75%) due to competitive imidazole byproduct inhibition [2].

Dithiocarbamates Amine functionalization Quaternary ammonium reagents

Handling Safety Profile: 1-MDI Avoids Thiophosgene-Derived Hazards Associated with TCDI Synthesis and Use

1-(Methyldithiocarbonyl)imidazole (1-MDI) is a stable, non-volatile crystalline solid (mp 29–33 °C) that can be handled under standard laboratory conditions with appropriate PPE . In contrast, TCDI—a common alternative thiocarbonyl transfer reagent—is typically synthesized from thiophosgene (CSCl₂) and imidazole, and residual thiophosgene or its decomposition products (COS, HCl) present significant inhalation and corrosivity hazards [1]. Even commercially sourced TCDI may contain trace thiophosgene-derived impurities that complicate safe handling and waste disposal [2]. Lawesson′s reagent, while solid, releases malodorous and toxic phosphorus-containing byproducts (H₂S, phosphine oxides) during reactions and workup . 1-MDI is synthesized from carbon disulfide and imidazole followed by methylation, entirely avoiding thiophosgene and phosphorus intermediates .

Reagent safety Thiocarbonyl transfer Laboratory procurement

1-(Methyldithiocarbonyl)imidazole (CAS 74734-11-5): Evidence-Backed Procurement Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Parallel Synthesis of Thiourea-Focused Compound Libraries

In medicinal chemistry campaigns targeting kinase inhibitors, protease inhibitors, or anti-infective agents, the thiourea moiety is a privileged pharmacophore. 1-MDI enables the parallel synthesis of diverse symmetrical and unsymmetrical thiourea libraries in 71–96% yields at room temperature, with simple aqueous workup to remove the imidazole byproduct [1]. Procurement of 1-MDI supports high-throughput library production without the need for isothiocyanate intermediates or specialized heating equipment required by alternative reagents [2].

Process Chemistry R&D: Scalable Xanthate Synthesis for Barton–McCombie Deoxygenation

The Barton–McCombie deoxygenation remains a cornerstone method for removing hydroxyl groups from complex natural products and pharmaceutical intermediates. 1-MDI provides a scalable, room-temperature route to O-alkyl S-methyl dithiocarbonates (xanthates) in 72–91% yields, avoiding the safety and waste-disposal challenges of traditional CS₂/base/MeI protocols . For process R&D groups, 1-MDI reduces the environmental footprint and simplifies scale-up logistics relative to CS₂-based methods [3].

Academic Core Facility: Multi-User Thiocarbonyl Transfer Reagent with Broad Substrate Scope

Shared synthetic chemistry facilities require reagents that serve diverse user needs while minimizing safety and disposal overhead. 1-MDI functions as a single reagent capable of thiourea synthesis, dithiocarbamate formation, xanthate preparation, and one-pot thiohydantoin construction . Its mild reaction conditions (room temperature, neutral pH) and non-hazardous byproduct (imidazole) make it suitable for multi-user environments where rigorous hazard communication and waste segregation are enforced . Procurement of 1-MDI consolidates inventory and reduces the need for multiple specialized thiocarbonylating agents.

Agrochemical Intermediate Manufacturing: Dithiocarbamate Fungicide Precursor Synthesis

Dithiocarbamates (e.g., maneb, zineb, thiram) are widely used agricultural fungicides. 1-MDI, particularly its N-methyl quaternary salt, enables high-yielding (85–98%) synthesis of dithiocarbamate intermediates from primary and secondary amines under mild conditions [4]. Compared to traditional synthesis involving CS₂ and amine in strongly basic aqueous media—which generates large volumes of caustic waste—the 1-MDI method operates under neutral organic conditions, simplifying waste treatment and potentially reducing production costs at pilot scale [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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